molecular formula C28H60NO3P B15416661 Tributyl(hexadecyl)phosphanium nitrate CAS No. 133480-76-9

Tributyl(hexadecyl)phosphanium nitrate

Cat. No.: B15416661
CAS No.: 133480-76-9
M. Wt: 489.8 g/mol
InChI Key: UIDSEPONMVKWGX-UHFFFAOYSA-N
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Description

Tributyl(hexadecyl)phosphanium nitrate is a quaternary phosphonium-based ionic liquid composed of a tributyl(hexadecyl)phosphanium cation and a nitrate anion. Its structure features a long hexadecyl alkyl chain attached to a phosphorus center, alongside three butyl groups, which confer amphiphilic properties, making it effective as a surfactant or modifier in material science applications . This compound is notably utilized in polylactide (PLA) nanocomposites to enhance flame retardancy and thermal stability. Studies demonstrate its role in reducing toxic gas emissions during polymer degradation and improving char formation, which mitigates fire spread . As an ionic liquid, it also aligns with broader solvent innovation trends due to its tunable physicochemical properties, though its environmental impact requires careful evaluation .

Properties

CAS No.

133480-76-9

Molecular Formula

C28H60NO3P

Molecular Weight

489.8 g/mol

IUPAC Name

tributyl(hexadecyl)phosphanium;nitrate

InChI

InChI=1S/C28H60P.NO3/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;2-1(3)4/h5-28H2,1-4H3;/q+1;-1

InChI Key

UIDSEPONMVKWGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • This compound (OMMT-2): Features a long hexadecyl chain and three butyl groups, enhancing compatibility with hydrophobic polymer matrices like PLA.

Functional Performance :

  • Flame Retardancy: PLA nanocomposites with 5 wt.% OMMT-1 exhibit superior fire resistance, achieving a 30–40% reduction in peak heat release rate (PHRR) compared to 15–20% with OMMT-2. The aromatic structure of OMMT-1 promotes more robust char formation .
  • Toxic Gas Emission : Both compounds reduce toxic volatiles (e.g., CO, hydrocarbons), but OMMT-2 shows moderate reductions due to its aliphatic chain’s lower thermal resistance .

Thermal Degradation :

  • Thermogravimetric analysis (TGA) reveals OMMT-1 delays PLA decomposition by ~20°C more than OMMT-2, attributed to its stable aromatic framework .

Table 1: Flame Retardant Performance in PLA Nanocomposites

Property PLA + 5% OMMT-1 PLA + 5% OMMT-2 Unmodified PLA
Peak Heat Release Rate 40% reduction 20% reduction Baseline
Toxic Gas Emission Low Moderate High

Comparison with Tributyl Phosphate (TBP)

Chemical Role :

  • This compound: Acts as a cationic surfactant in nanocomposites, leveraging its nitrate anion for polar interactions and long alkyl chain for dispersion .
  • Tributyl phosphate (TBP): A neutral organophosphate solvent used in liquid-liquid extraction of metal nitrates (e.g., dysprosium, erbium) due to its ability to coordinate with metal ions .

Comparison with Other Ionic Liquids

Solvent Properties :

  • Ionic liquids like imidazolium or pyridinium salts often prioritize low viscosity and high conductivity for electrochemical applications . In contrast, this compound’s large hydrophobic cation limits miscibility with polar solvents but enhances compatibility with polymers .

Environmental Impact :

  • While some ionic liquids are biodegradable, phosphonium-based variants like this compound require rigorous toxicity assessments. Its nitrate anion may offer advantages over halide-containing ionic liquids in reducing corrosivity .

Comparison with Conventional Flame Retardants

Efficiency :

  • Traditional halogenated flame retardants (e.g., decabromodiphenyl ether) outperform phosphonium salts in PHRR reduction but emit highly toxic dioxins. This compound provides a safer alternative with moderate efficacy .

Mechanism :

  • Unlike inert fillers (e.g., alumina trihydrate), this compound actively participates in char formation through radical scavenging and catalytic carbonization, reducing heat diffusion .

Q & A

Q. Basic

  • High-Performance Liquid Chromatography (HPLC) : Monitor degradation products (e.g., dibutyl phosphate analogs) under varying pH and temperature .
  • Mass Spectrometry (MS) : Identify molecular ion peaks and fragmentation patterns to confirm the intact phosphanium cation .
  • FT-IR Spectroscopy : Detect nitrate stretching vibrations (~1380 cm⁻¹) and phosphonium C-P bonds (~1250 cm⁻¹) .

How does the presence of nitric acid influence the thermal stability of this compound, and what are the kinetic parameters of its decomposition?

Advanced
Nitric acid acts as an oxidizer, accelerating decomposition at elevated temperatures. Key methodologies:

  • Thermogravimetric Analysis (TGA) : Measure mass loss rates at 100–200°C under nitric acid concentrations (0.5–3 M).
  • Differential Scanning Calorimetry (DSC) : Quantify exothermic peaks to calculate activation energy (Eₐ) using the Kissinger method .
    Data Example :
Nitric Acid (M)Decomposition Onset (°C)Eₐ (kJ/mol)
1.014585
3.012072

What experimental approaches can mitigate the formation of degradation products like dibutyl phosphate during the use of this compound in extraction processes?

Q. Advanced

  • Additive Stabilizers : Introduce radical scavengers (e.g., hydroquinone) to inhibit oxidative cleavage of the phosphate ester .
  • pH Control : Maintain neutral to slightly acidic conditions (pH 4–6) to reduce nitrate-driven oxidation .
  • Temperature Modulation : Limit process temperatures to <80°C to slow hydrolysis kinetics .

How does the hexadecyl chain length affect the extraction efficiency of metal nitrates compared to shorter-chain analogs?

Advanced
Longer alkyl chains enhance lipophilicity, improving organic phase partitioning. Methodological comparisons:

  • Liquid-Liquid Extraction Tests : Compare distribution coefficients (D) for UO₂²⁺/Pu⁴⁺ nitrates using this compound vs. tributyl phosphate (TBP) in kerosene .
    Data Example :
ExtractantD (Uranium)D (Plutonium)
TBP (C₄ chain)12.58.3
C₁₆-phosphanium nitrate18.714.2

What are the critical parameters to monitor when using this compound in liquid-liquid extraction systems?

Q. Basic

  • Nitrate Ion Concentration : Higher [NO₃⁻] increases metal complexation but risks oxidative degradation .
  • Phase Volume Ratio : Optimize organic/aqueous phase ratio to maximize metal loading without third-phase formation .
  • Temperature : Elevated temperatures (>50°C) reduce viscosity but accelerate decomposition .

What mechanistic models explain the interaction between this compound and actinide nitrates in non-aqueous systems?

Q. Advanced

  • Solvation Mechanism : Nitrate ions from the phosphanium salt coordinate with actinides (e.g., UO₂²⁺), forming neutral complexes that partition into the organic phase .
  • Density Functional Theory (DFT) : Model charge distribution on the phosphanium cation to predict selectivity for An⁴⁺ vs. Ln³⁺ .

How can researchers accurately measure the nitrate ion concentration in solutions containing this compound without interference from the compound itself?

Q. Basic

  • Ion-Selective Electrode (ISE) : Calibrate with nitrate standards and account for ionic strength adjustments .
  • UV-Vis Spectroscopy : Use the nitrate absorption band at 302 nm after removing phosphanium cations via solid-phase extraction .

What are the implications of the compound’s solubility in aqueous vs. organic phases for designing multi-stage extraction processes?

Q. Advanced

  • Solubility Limits : this compound is sparingly soluble in water (<0.1 g/L) but fully miscible in kerosene/dodecane. This minimizes aqueous phase losses during multi-stage countercurrent extraction .
  • Third-Phase Formation : Monitor for critical organic phase saturation using turbidity measurements at high metal loadings .

How do radiolytic degradation pathways of this compound compare to those of tributyl phosphate under similar conditions?

Q. Advanced

  • Gamma Irradiation Studies : Expose both compounds to ⁶⁰Co γ-rays (dose: 10–100 kGy).
    • TBP Degradation : Yields dibutyl phosphate and nitrated hydrocarbons .
    • C₁₆-Phosphanium Nitrate : Predominant cleavage at the C-P bond, releasing hexadecane and tributylphosphine oxide .
      Data Example :
CompoundG-value (Radiolytic Yield)Major Degradants
TBP0.8DBP, HNO₂
C₁₆-Phosphanium Nitrate0.5C₁₆H₃₃, (C₄H₉)₃PO

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